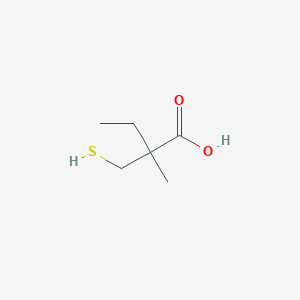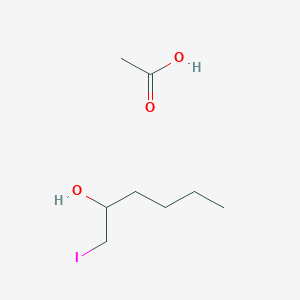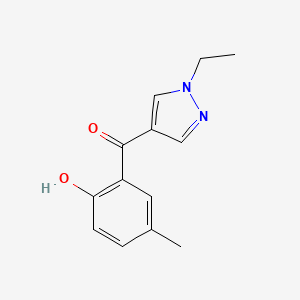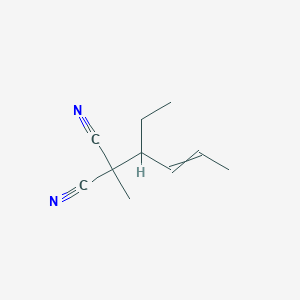
N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of appropriate thiadiazole precursors with tert-butyl isocyanate. One common method includes the following steps:
Preparation of Thiadiazole Precursor: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.
Formation of this compound: The thiadiazole precursor is then reacted with tert-butyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow precise control over reaction parameters such as temperature, pressure, and reagent concentrations.
Purification and Isolation: The final product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents under mild conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Urea derivatives with different substituents
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent.
Medicine: Explored for its potential anticancer activity, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It can disrupt essential biological pathways, such as DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- N-tert-Butyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- N-tert-Butyl-N-(5-chloro-1,3,4-thiadiazol-2-yl)urea
Uniqueness
N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position of the thiadiazole ring may enhance its antimicrobial and anticancer properties compared to other similar compounds.
Properties
CAS No. |
793677-90-4 |
|---|---|
Molecular Formula |
C9H16N4OS |
Molecular Weight |
228.32 g/mol |
IUPAC Name |
1-tert-butyl-1-(5-ethyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C9H16N4OS/c1-5-6-11-12-8(15-6)13(7(10)14)9(2,3)4/h5H2,1-4H3,(H2,10,14) |
InChI Key |
JDOKIRXUDXBPDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)N(C(=O)N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



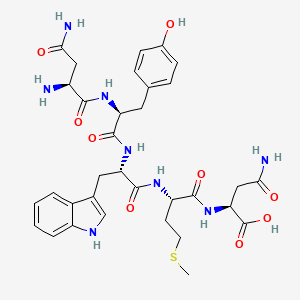
![Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-](/img/structure/B12530287.png)
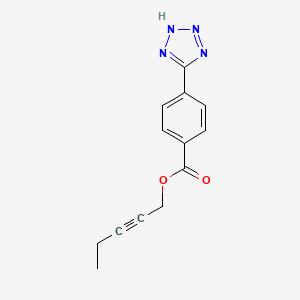
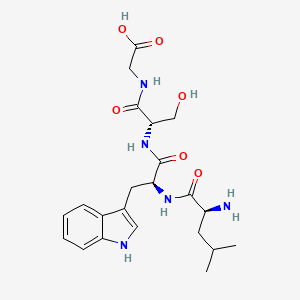
![2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate](/img/structure/B12530304.png)


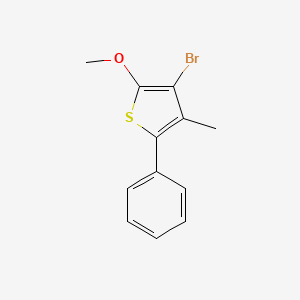
![6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal](/img/structure/B12530331.png)
